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molecular formula C7H3ClFN B1630797 2-Chloro-3-fluorobenzonitrile CAS No. 874781-08-5

2-Chloro-3-fluorobenzonitrile

Cat. No. B1630797
M. Wt: 155.55 g/mol
InChI Key: ROXFZJBRIXTCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895582B2

Procedure details

To a solution of NaBH4 (24.3 g, 0.643 mol) in THF (400 mL) was added TFA (48 mL, 0.643 mol) slowly at 0° C. After the addition was completed, the mixture was stirred at 0° C. for about 20 min. 2-Chloro-3-fluorobenzonitrile (20 g, 0.128 mol) in THF (100 mL) was then added slowly into the mixture at 0° C. The mixture was stirred from 0° C. to RT until no starting material was observed by LCMS. Half of the solvent was removed, then 10% HCl (250 mL) was added slowly into the residue at 0° C. The mixture was warmed up and heated to reflux until no boron complex was observed by LCMS. The mixture was extracted by diethyl ether. The aqueous solution was basified to pH 8-10 using NaOH (3 N), extracted with EtOAc. The organic layers were combined and concentrated to about 300 mL. HCl (4 N, 50 mL) was added slowly into the resulting solution. The white solid was precipitated and collected by filtration to give (2-chloro-3-fluorophenyl)methanamine hydrochloride (21 g, 84%). LRMS (M+H+) m/z 160.1.
Name
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C(O)(C(F)(F)F)=O.[Cl:10][C:11]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]#[N:14]>C1COCC1>[ClH:10].[Cl:10][C:11]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH2:14] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
48 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for about 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred from 0° C. to RT until no starting material
CUSTOM
Type
CUSTOM
Details
Half of the solvent was removed
ADDITION
Type
ADDITION
Details
10% HCl (250 mL) was added slowly into the residue at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until no boron complex
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 300 mL
ADDITION
Type
ADDITION
Details
HCl (4 N, 50 mL) was added slowly into the resulting solution
CUSTOM
Type
CUSTOM
Details
The white solid was precipitated
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.ClC1=C(C=CC=C1F)CN
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 167.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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